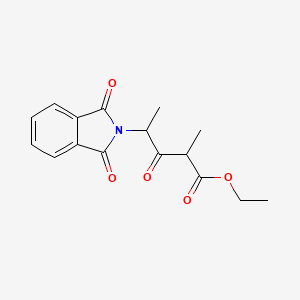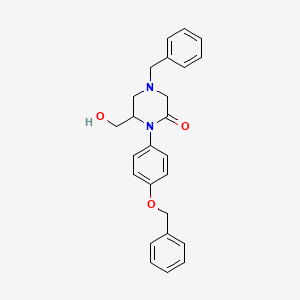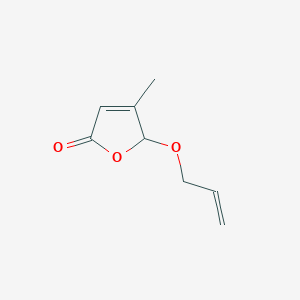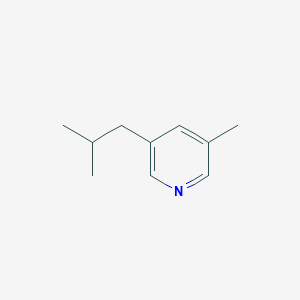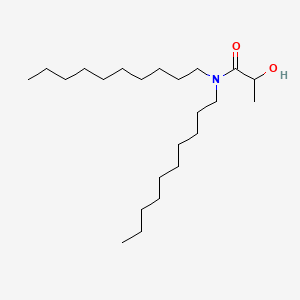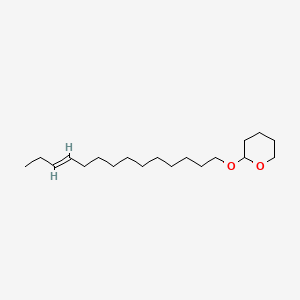
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the (E)-11-tetradecenyloxy group. One possible synthetic route could involve the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through an acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the (E)-11-tetradecenyloxy Group: This step may involve the reaction of the tetrahydropyran ring with an appropriate alkenyl halide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aliphatic chain and the tetrahydropyran ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes.
Applications De Recherche Scientifique
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving ether-linked lipids.
Medicine: Exploration of its potential pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering membrane properties due to its lipophilic nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: The parent compound without the aliphatic chain.
(E)-11-Tetradecenyloxy Compounds: Other compounds with similar aliphatic chains but different ring structures.
Uniqueness
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is unique due to the combination of the tetrahydropyran ring and the (E)-11-tetradecenyloxy group, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
57586-92-2 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-[(E)-tetradec-11-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,5-18H2,1H3/b4-3+ |
Clé InChI |
FLWVGSJSYVWGTC-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCCCCCCCOC1CCCCO1 |
SMILES canonique |
CCC=CCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





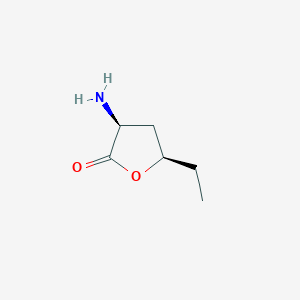


![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

